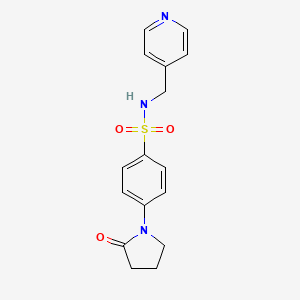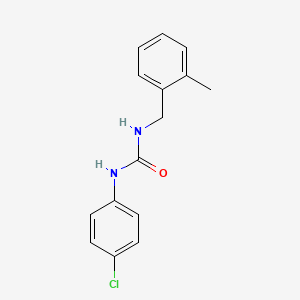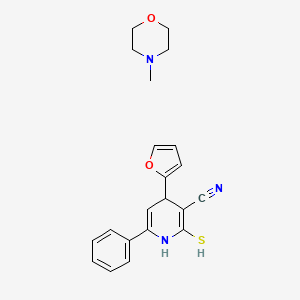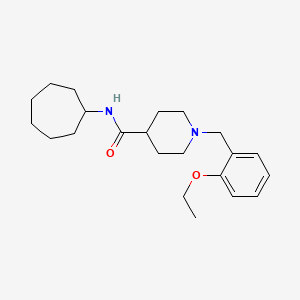
4-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide, also known as OPB-9195, is a small molecule inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol, a steroid hormone involved in the regulation of metabolism, immune response, and stress response. OPB-9195 has shown potential as a therapeutic agent for the treatment of metabolic disorders, such as type 2 diabetes and obesity, as well as inflammatory diseases, such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 4-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide is based on its ability to inhibit 11β-HSD1, which leads to a reduction in cortisol levels in target tissues. This results in a decrease in insulin resistance, inflammation, and other metabolic and immune dysfunctions associated with excessive cortisol production.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. These include a reduction in glucose and lipid levels, an improvement in insulin sensitivity, a decrease in inflammation and oxidative stress, and a modulation of the gut microbiota.
Advantages and Limitations for Lab Experiments
4-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide has several advantages as a tool for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for 11β-HSD1, which minimizes off-target effects. However, this compound also has some limitations, such as its relatively low potency and the need for high doses to achieve therapeutic effects in vivo.
Future Directions
There are several future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of 11β-HSD1, which could improve the efficacy and safety of this class of drugs. Another area of interest is the investigation of the role of 11β-HSD1 inhibition in other disease states, such as cancer and neurodegenerative disorders. Finally, the potential use of this compound as a tool for studying the physiological and pathophysiological roles of cortisol in various tissues and systems warrants further investigation.
Synthesis Methods
The synthesis of 4-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide involves several steps, including the condensation of 4-chlorobenzenesulfonyl chloride with 4-pyridinemethanol, followed by the reaction of the resulting intermediate with pyrrolidine-2-one. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
4-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models of metabolic and inflammatory diseases. In a mouse model of diet-induced obesity and insulin resistance, this compound treatment improved glucose tolerance, insulin sensitivity, and lipid metabolism. Similarly, in a rat model of rheumatoid arthritis, this compound reduced joint inflammation and bone erosion.
properties
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16-2-1-11-19(16)14-3-5-15(6-4-14)23(21,22)18-12-13-7-9-17-10-8-13/h3-10,18H,1-2,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBCWXRBWGHMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B5014050.png)

![N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)acetamide](/img/structure/B5014053.png)
![2,2-dimethyl-6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2,3-dihydro-4H-pyran-4-one](/img/structure/B5014060.png)
![methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5014072.png)

![5-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5014080.png)
![6,7-dimethoxy-2-{4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5014086.png)
![4-[5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5014100.png)
![5-[4-(benzyloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5014106.png)
![2-[(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5014110.png)
![5-({1-[2-(4-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5014120.png)
